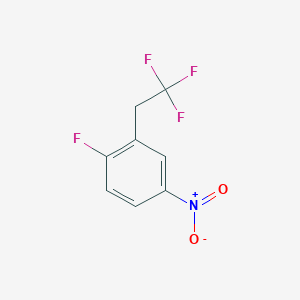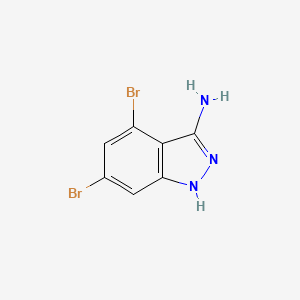![molecular formula C15H13FO B1441903 4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde CAS No. 927801-81-8](/img/structure/B1441903.png)
4-Fluoro-2',4'-dimethyl[1,1'-biphenyl]-3-carbaldehyde
Overview
Description
4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom, two methyl groups, and an aldehyde group attached to a biphenyl structure. The unique combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar biphenyl compounds have been found to exhibit antibacterial activities against prevalent antibiotic-resistant gram-positive and gram-negative pathogens .
Mode of Action
For instance, some biphenyl derivatives have been found to inhibit bacterial growth by interacting with bacterial cell walls or proteins .
Biochemical Pathways
It’s known that biphenyl compounds can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar biphenyl compounds have been found to exhibit potent antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride (CuCl). For example, 2-fluoro-4-bromoaniline can be diazotized using isopropyl nitrite, and the resulting diazonium salt can be coupled with 1,4-dimethylbenzene to yield the desired biphenyl compound .
Industrial Production Methods
Industrial production of biphenyl compounds, including 4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde, often involves catalytic coupling reactions such as the Suzuki, Negishi, and Stille reactions. These methods are favored for their efficiency and ability to produce high yields under relatively mild conditions .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Sodium methoxide (NaOCH3) in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4’-methylbiphenyl: Lacks the aldehyde group, resulting in different reactivity and applications.
2,4-Dimethylbiphenyl: Lacks the fluorine and aldehyde groups, leading to distinct chemical properties and uses.
4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylic acid: An oxidized form of the compound with different chemical behavior and applications.
Uniqueness
4-Fluoro-2’,4’-dimethyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the biphenyl structure. This combination imparts specific reactivity and properties that are not observed in similar compounds, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
5-(2,4-dimethylphenyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-3-5-14(11(2)7-10)12-4-6-15(16)13(8-12)9-17/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDCUYNAJSERBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


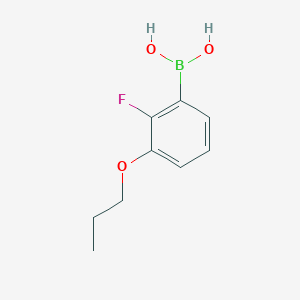
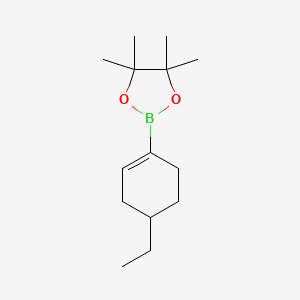
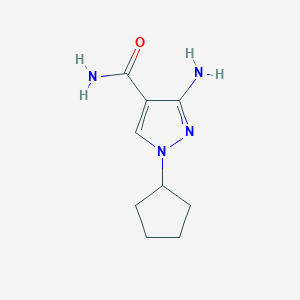
![3-[(1H-pyrazol-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1441825.png)


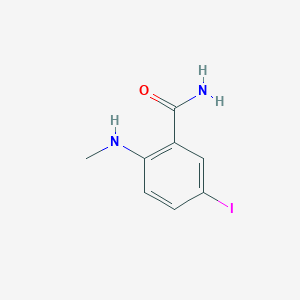
![6-Oxa-1-azaspiro[3.3]heptane](/img/structure/B1441835.png)
![2-Benzhydryl-2-azaspiro[3.3]heptan-5-OL](/img/structure/B1441836.png)
